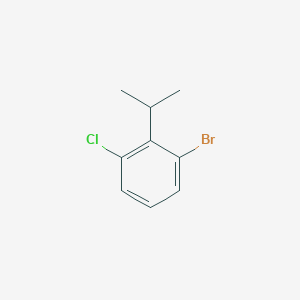

1-Bromo-3-chloro-2-isopropylbenzene

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-Bromo-3-chloro-2-isopropylbenzene is an organic compound that belongs to the class of aromatic hydrocarbons It is characterized by the presence of a benzene ring substituted with bromine, chlorine, and isopropyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Bromo-3-chloro-2-isopropylbenzene can be synthesized through electrophilic aromatic substitution reactions. The process typically involves the bromination and chlorination of an isopropylbenzene precursor. The reaction conditions often include the use of bromine (Br₂) and chlorine (Cl₂) in the presence of catalysts such as iron(III) bromide (FeBr₃) and iron(III) chloride (FeCl₃) respectively .

Industrial Production Methods: In industrial settings, the production of this compound may involve multi-step synthesis processes. These processes are designed to ensure high yield and purity of the final product. The use of advanced catalytic systems and optimized reaction conditions are critical for large-scale production .

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-3-chloro-2-isopropylbenzene undergoes various types of chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the bromine or chlorine atoms are replaced by other nucleophiles.

Oxidation Reactions: The isopropyl group can be oxidized to form corresponding ketones or carboxylic acids.

Reduction Reactions: The compound can be reduced to remove halogen atoms, leading to the formation of simpler hydrocarbons.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include sodium hydroxide (NaOH) and potassium hydroxide (KOH) in aqueous or alcoholic solutions.

Oxidation Reactions: Reagents such as potassium permanganate (KMnO₄) and chromium trioxide (CrO₃) are used under acidic conditions.

Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of palladium catalysts are commonly employed.

Major Products Formed:

Substitution Reactions: Products include various substituted benzene derivatives.

Oxidation Reactions: Products include ketones and carboxylic acids.

Reduction Reactions: Products include dehalogenated hydrocarbons.

Scientific Research Applications

Unfortunately, the search results provided do not contain specific applications, data tables, or case studies for the compound "1-Bromo-3-chloro-2-isopropylbenzene." However, the search results do provide information on the properties, synthesis, and related compounds that can be used to infer potential applications.

Chemical Information

- Molecular Formula this compound has the molecular formula C9H10BrCl .

- IUPAC Name The International Union of Pure and Applied Chemistry (IUPAC) name is 1-bromo-3-chloro-5-propan-2-ylbenzene .

- Other names It is also known as 1-bromo-3-chloro-5-(propan-2-yl)benzene .

- CAS Registry Number The Chemical Abstracts Service (CAS) registry number is 1369900-53-7 .

Related Compounds and Synthesis

- 1-Bromo-3-chloropropane: This compound can be produced by hydrobromination of allyl chloride . It is an intermediate that can be used in the production of pharmaceuticals and other organic products .

- 1-Bromo-3,5-dichlorobenzene: This compound can be produced by reacting acetanilide with chlorine . The process avoids the use of expensive or difficult-to-handle substances .

- 1-Bromo-3-isopropylbenzene: It is used as a raw material and intermediate in organic synthesis, pharmaceuticals, agrochemicals, and dyestuffs .

Safety and Hazards

- 1-Bromo-3-chloro-5-(propan-2-yl)benzene is classified as hazardous. It can cause skin and eye irritation and may cause respiratory irritation .

Given that "this compound" shares structural similarities with other bromo-chloro-benzene derivatives, it can be inferred that it may have similar applications, such as:

- Intermediate in Organic Synthesis: The presence of bromine and chlorine substituents on the benzene ring makes it a potential building block for synthesizing more complex organic molecules .

- Pharmaceuticals: Similar compounds are used in the production of pharmaceuticals .

- Agrochemicals: Some related compounds are used in the production of agrochemicals .

- Dyestuffs: Some related compounds are used in the production of dyestuffs .

Mechanism of Action

The mechanism of action of 1-Bromo-3-chloro-2-isopropylbenzene involves its interaction with various molecular targets. The compound can undergo electrophilic aromatic substitution reactions, where the benzene ring acts as a nucleophile and reacts with electrophiles. This process involves the formation of a positively charged benzenonium intermediate, followed by the removal of a proton to restore aromaticity .

Comparison with Similar Compounds

1-Bromo-3-chlorobenzene: Similar in structure but lacks the isopropyl group.

1-Bromo-2-isopropylbenzene: Similar but with different positioning of the chlorine atom.

1-Chloro-3-isopropylbenzene: Similar but with bromine replaced by chlorine.

Uniqueness: The presence of both bromine and chlorine atoms, along with the isopropyl group, provides distinct chemical properties that are not observed in its similar counterparts .

Biological Activity

1-Bromo-3-chloro-2-isopropylbenzene, also known as a halogenated aromatic compound, has garnered interest due to its potential biological activities and applications in various fields, including medicinal chemistry and environmental science. This article explores its biological activity, mechanisms of action, and relevant research findings.

This compound has the following chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | C9H10BrCl |

| Molecular Weight | 233.53 g/mol |

| IUPAC Name | 1-bromo-3-chloro-2-propan-2-ylbenzene |

| InChI Key | IZHBGVSIHPMURT-UHFFFAOYSA-N |

| Canonical SMILES | CC(C)C1=C(C=CC=C1Br)Cl |

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules. The compound can undergo electrophilic aromatic substitution, where the benzene ring acts as a nucleophile reacting with electrophiles. This process may lead to the formation of reactive intermediates that can influence biological pathways.

Antimicrobial Properties

Research indicates that halogenated compounds like this compound exhibit antimicrobial properties. Studies have shown that such compounds can inhibit the growth of various bacteria and fungi by disrupting their cellular functions. For instance, a study highlighted the effectiveness of similar halogenated compounds against Staphylococcus aureus and Escherichia coli .

Cytotoxicity and Genotoxicity

In vitro assays have demonstrated that this compound exhibits cytotoxic effects on certain cancer cell lines. The compound's ability to induce apoptosis in these cells suggests potential applications in cancer therapy. Additionally, genotoxicity studies indicate that it may cause DNA damage in specific cell types, raising concerns about its safety profile .

Study on Antimicrobial Activity

A study conducted by researchers at the Technical University of Denmark evaluated the antimicrobial activity of various halogenated compounds, including this compound. The results indicated significant inhibition of bacterial growth, suggesting its potential use as a preservative in food contact materials .

Cytotoxicity Assessment

Another study assessed the cytotoxic effects of this compound on human lung cancer cells (A549). The findings revealed a dose-dependent increase in cell death, with IC50 values indicating moderate potency compared to other known anticancer agents .

Comparison with Similar Compounds

The biological activity of this compound can be compared with related compounds:

| Compound | Antimicrobial Activity | Cytotoxicity Level |

|---|---|---|

| 1-Bromo-3-chlorobenzene | Moderate | Low |

| 1-Bromo-2-isopropylbenzene | Low | Moderate |

| 1-Chloro-3-isopropylbenzene | High | High |

Properties

Molecular Formula |

C9H10BrCl |

|---|---|

Molecular Weight |

233.53 g/mol |

IUPAC Name |

1-bromo-3-chloro-2-propan-2-ylbenzene |

InChI |

InChI=1S/C9H10BrCl/c1-6(2)9-7(10)4-3-5-8(9)11/h3-6H,1-2H3 |

InChI Key |

IZHBGVSIHPMURT-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C1=C(C=CC=C1Br)Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.